1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C12H15IN2O2 and a molecular weight of 346.16 g/mol. This compound is characterized by its iodine atom and a pyrido[2,3-b][1,4]oxazine core structure, which is a fused heterocyclic system containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[2,3-b][1,4]oxazine core. One common approach is the cyclization of appropriate amino alcohols with carboxylic acids or their derivatives under acidic conditions. The iodination step to introduce the iodine atom at the 6-position can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation Products: Depending on the specific conditions, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction reactions can yield amines or other reduced derivatives.
Substitution Products: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has several scientific research applications across various fields:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Industry: Use in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation. The exact pathways involved would depend on the biological context and the specific molecular targets.
Comparison with Similar Compounds
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: Similar core structure but lacking the dimethylpropan-1-one group.
2,2-Dimethylpropan-1-one derivatives: Compounds with similar functional groups but different heterocyclic structures.
Uniqueness: 1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one is unique due to its combination of the pyrido[2,3-b][1,4]oxazine core and the iodine atom, which can impart specific chemical and biological properties not found in similar compounds.
Biological Activity
1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound with potential pharmacological properties. Its unique structure incorporates a pyrido[2,3-b][1,4]oxazine moiety, which has been associated with various biological activities. This article aims to summarize the current understanding of its biological activity based on available literature and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₅IN₂O₂
- CAS Number : 1228665-79-9
- Molecular Weight : 364.62 g/mol
- Hazard Classification : Irritant
Anticancer Activity
Recent studies have indicated that oxazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated growth inhibitory effects against various cancer cell lines.
Table 1: Growth Inhibition of Cancer Cell Lines
Compound | Cell Line | GI50 (μM) |
---|---|---|
12p | MIA PaCa-2 | 5.34 |
5f | MCF-7 | >10 |
12w | MIA PaCa-2 | >10 |
5-FU | MCF-7 | >10 |
The GI50 values indicate the concentration required to inhibit cell growth by 50% compared to control groups. The compound 12p showed promising activity against the pancreatic cancer cell line MIA PaCa-2, suggesting that derivatives of the oxazine structure could be further explored for their anticancer potential .
Anti-inflammatory Activity
Oxazine derivatives have also been investigated for their anti-inflammatory properties. Certain studies have reported that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that the compound may possess therapeutic potential in treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of oxazine derivatives indicate that they may exhibit activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
A notable case study involved the evaluation of a series of oxazine derivatives for their biological activities. One study highlighted that specific modifications to the oxazine ring enhanced its bioactivity profile, particularly in terms of cytotoxicity against cancer cells and inhibition of osteoclastic bone resorption .
Additionally, a compound structurally similar to this compound was found to inhibit human leukocyte elastase and showed promise as a potential therapeutic agent in managing conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Properties
IUPAC Name |
1-(6-iodo-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O2/c1-12(2,3)11(16)15-6-7-17-10-8(15)4-5-9(13)14-10/h4-5H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRLYMRYNIFQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133803 | |
Record name | 1-(2,3-Dihydro-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501133803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-79-9 | |
Record name | 1-(2,3-Dihydro-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dihydro-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501133803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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